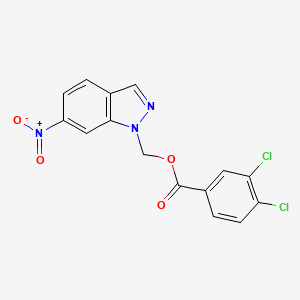
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate typically involves the reaction of 6-nitroindazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as recrystallization or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product would be (6-amino-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate.
Substitution: Depending on the nucleophile used, products like (6-Nitro-1h-indazol-1-yl)methyl 3,4-diaminobenzoate or (6-Nitro-1h-indazol-1-yl)methyl 3,4-dithiobenzoate can be formed.
Aplicaciones Científicas De Investigación
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other signaling proteins.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indazole moiety can interact with protein binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(6-Nitro-1h-indazol-1-yl)methyl benzoate: Lacks the chlorine atoms on the benzene ring, which can affect its reactivity and biological activity.
(6-Nitro-1h-indazol-1-yl)methyl 4-chlorobenzoate: Contains only one chlorine atom, which may result in different chemical and biological properties.
Uniqueness
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which can enhance its reactivity and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
27225-66-7 |
|---|---|
Fórmula molecular |
C15H9Cl2N3O4 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
(6-nitroindazol-1-yl)methyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-12-4-2-9(5-13(12)17)15(21)24-8-19-14-6-11(20(22)23)3-1-10(14)7-18-19/h1-7H,8H2 |
Clave InChI |
FAYLZTORTDLCMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)OCN2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)

![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)
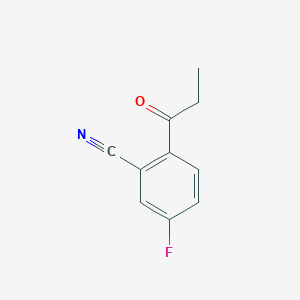

![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)
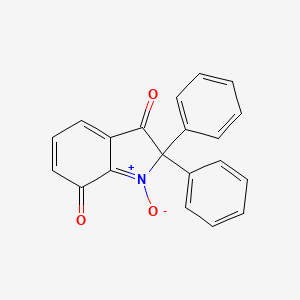
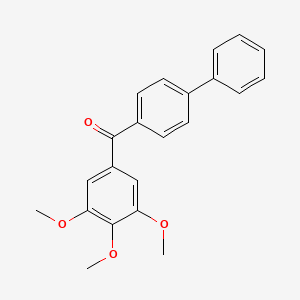

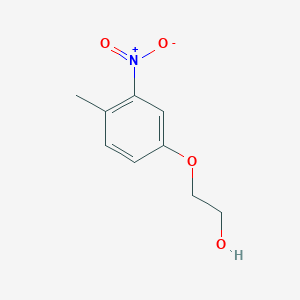
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
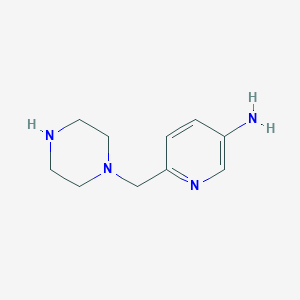
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
